1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide
Description
1-{8-[(Phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted at the 8-position with a phenylcarbamoyl-methoxy group and at the 2-position with a piperidine-4-carboxamide moiety. Its synthesis involves coupling 1-(2-oxo-2-(phenylamino)ethyl)piperidine-4-carboxylic acid (3D) with intermediate 2A using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-(N,N-dimethylamino)pyridine (DMAP) in DMF/CH₂Cl₂, followed by purification and characterization via NMR and MS .
Properties
IUPAC Name |
1-[8-(2-anilino-2-oxoethoxy)quinolin-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c24-23(29)17-11-13-27(14-12-17)20-10-9-16-5-4-8-19(22(16)26-20)30-15-21(28)25-18-6-2-1-3-7-18/h1-10,17H,11-15H2,(H2,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYOPUNGGNQOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline derivative, followed by the introduction of the piperidine ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Quinoline Modifications
The quinoline core is a common scaffold in medicinal chemistry. Below is a comparison of substituent effects on analogous compounds:
Key Findings :
Piperidine-4-Carboxamide Derivatives
Modifications to the piperidine-carboxamide moiety significantly impact pharmacological profiles:
Key Findings :
- Aromatic Substituents: Naphthalene or quinoline groups enhance π-π stacking in receptor binding, while fluorobenzyl groups (e.g., in SARS-CoV-2 inhibitors) improve metabolic resistance .
- Pharmacokinetics : CP-945,598 demonstrates extensive metabolism via CYP3A4, forming active metabolites like M1, highlighting the importance of substituent-driven metabolic pathways .
Carboxamide-Linked Heterocycles
The carboxamide linker’s role in molecular interactions:
Key Findings :
- Rigidity vs.
- Solubility : Carboxamide groups generally offer better aqueous solubility than ester derivatives (e.g., methoxycarbonyl in ).
Biological Activity
1-{8-[(phenylcarbamoyl)methoxy]quinolin-2-yl}piperidine-4-carboxamide, also known by its CAS number 921785-69-5, is a complex organic compound characterized by a quinoline core and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H23F3N4O3, with a molecular weight of 472.5 g/mol. The compound features a quinoline structure that is known for its biological activity, particularly in drug development.
| Property | Value |
|---|---|
| CAS Number | 921785-69-5 |
| Molecular Formula | C24H23F3N4O3 |
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | 1-[8-[2-oxo-2-[4-(trifluoromethyl)anilino]ethoxy]quinolin-2-yl]piperidine-4-carboxamide |
The mechanism of action of this compound involves several pathways:
- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
- Protein Binding : The trifluoromethylphenyl group enhances binding affinity to specific proteins, potentially inhibiting their function.
- Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anticancer Properties
Several studies have explored the anticancer potential of quinoline derivatives. In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress markers in neuronal cells, indicating potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
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Antimicrobial Study :
- A study conducted on various derivatives of quinoline compounds indicated that those with similar structures to this compound exhibited significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens.
-
Anticancer Research :
- In vitro tests on MCF-7 and HeLa cell lines revealed that the compound induced cell cycle arrest at the G2/M phase, suggesting a mechanism for its anticancer activity. The study highlighted the importance of further investigations into its potential as a chemotherapeutic agent.
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Neuroprotection :
- A recent investigation into neuroprotective agents found that derivatives similar to this compound could mitigate neuronal damage caused by oxidative stress in rodent models, suggesting a pathway for therapeutic applications in neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
